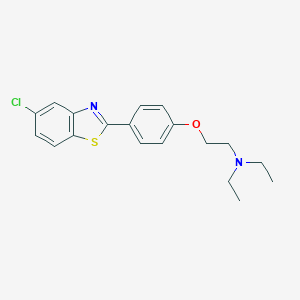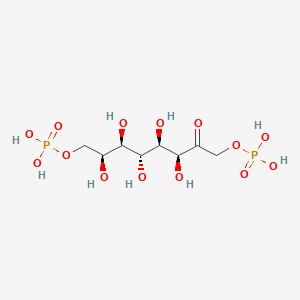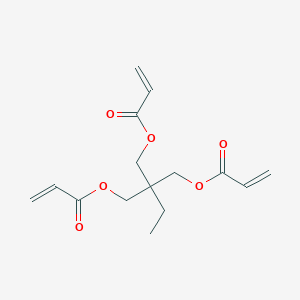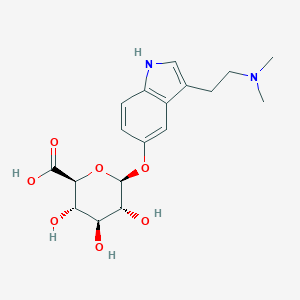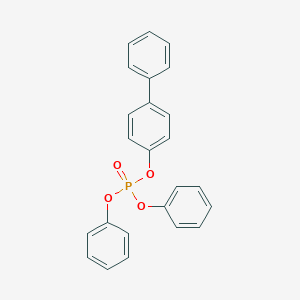
4-联苯酚二苯基磷酸酯
描述
4-Biphenylol diphenyl phosphate, with the chemical formula C24H19O4P, is a compound known for its flame retardant properties. This white crystalline powder is commonly used in the production of plastics, textiles, and electronics to reduce the flammability of materials . When exposed to heat, it releases phosphoric acid, which forms a protective layer on the material’s surface, preventing the spread of fire .
科学研究应用
4-Biphenylol diphenyl phosphate has a wide range of applications in scientific research:
Chemistry: Used as a flame retardant in polymer chemistry to enhance the fire resistance of materials.
Biology: Studied for its potential effects on biological systems and its environmental impact.
Industry: Widely used in the production of flame-retardant plastics, textiles, and electronic components.
准备方法
Synthetic Routes and Reaction Conditions
The preparation of 4-Biphenylol diphenyl phosphate typically involves the reaction of phosphoryl chloride (POCl3) with 4-phenylphenol in the presence of a catalyst such as anhydrous manganese chloride. The reaction is carried out in a solvent like dichloromethane under nitrogen protection. The temperature is initially reduced to 0°C, and the reactants are added dropwise. After the initial reaction, phenol is added, and the temperature is raised to 25°C. The product is then washed with water, dried, and distilled under reduced pressure to remove excess solvent .
Industrial Production Methods
In industrial settings, the production of 4-Biphenylol diphenyl phosphate follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions to ensure high yield and purity. The use of continuous reactors and automated systems helps in maintaining consistent quality and efficiency .
化学反应分析
Types of Reactions
4-Biphenylol diphenyl phosphate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phosphoric acid derivatives.
Substitution: The phenyl groups can undergo electrophilic substitution reactions.
Hydrolysis: In the presence of water, it can hydrolyze to form phosphoric acid and biphenylol derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Substitution: Electrophilic reagents such as bromine or nitric acid can be used.
Hydrolysis: Acidic or basic conditions can facilitate hydrolysis.
Major Products Formed
Oxidation: Phosphoric acid derivatives.
Substitution: Brominated or nitrated biphenylol diphenyl phosphate.
Hydrolysis: Phosphoric acid and biphenylol.
作用机制
The flame retardant action of 4-Biphenylol diphenyl phosphate involves the release of phosphoric acid when exposed to heat. The phosphoric acid forms a protective char layer on the surface of the material, which acts as a barrier to heat and oxygen, thereby preventing the spread of fire . This mechanism is particularly effective in solid-phase flame retardancy, making it suitable for use in various materials .
相似化合物的比较
4-Biphenylol diphenyl phosphate is unique due to its high thermal stability and effectiveness as a flame retardant. Similar compounds include:
Tris(2,3-dichloropropyl)phosphate (TDCPP): Also used as a flame retardant but has different chemical properties and applications.
Triphenyl phosphate (TPP): Another flame retardant with a different structure and mechanism of action.
Bisphenol A bis(diphenyl phosphate) (BDP): Used in similar applications but has a different molecular structure and properties.
属性
IUPAC Name |
diphenyl (4-phenylphenyl) phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19O4P/c25-29(26-22-12-6-2-7-13-22,27-23-14-8-3-9-15-23)28-24-18-16-21(17-19-24)20-10-4-1-5-11-20/h1-19H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHTCUUPQEPBRRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)OP(=O)(OC3=CC=CC=C3)OC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19O4P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


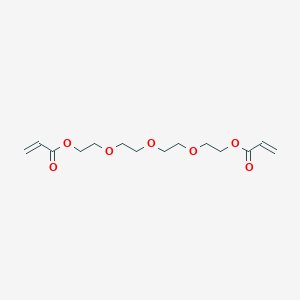
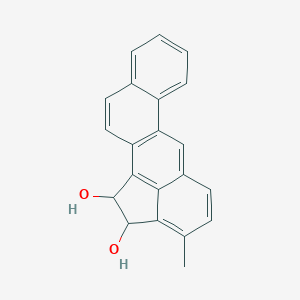
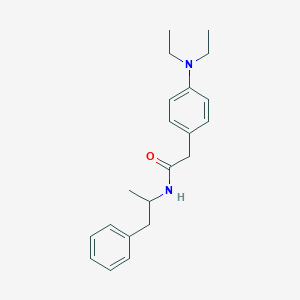
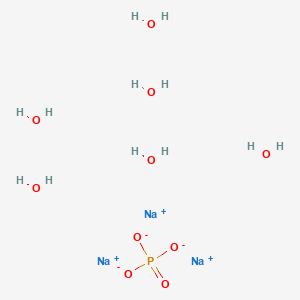
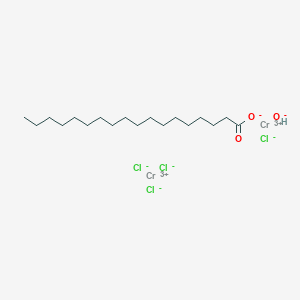
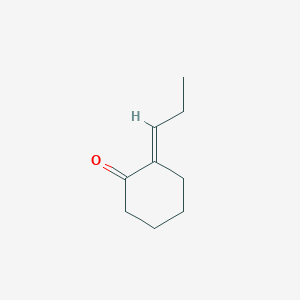
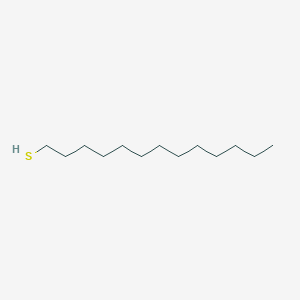
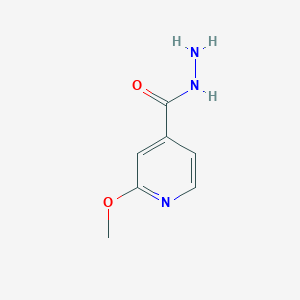
![1,1'-(Tetrahydro-6a-hydroxy-2,3a,5-trimethylfuro[2,3-d]-1,3-dioxole-2,5-diyl)bis-ethanone](/img/structure/B99710.png)
